2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a chlorophenoxy group and a tetrahydroquinoline moiety, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide typically involves multiple steps:
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Formation of the Chlorophenoxy Intermediate
Starting Materials: 4-chlorophenol and chloroacetic acid.
Reaction: The reaction between 4-chlorophenol and chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 4-chlorophenoxyacetic acid.
Conditions: Reflux in an aqueous medium.
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Synthesis of the Tetrahydroquinoline Core
Starting Materials: Aniline derivatives and cyclohexanone.
Reaction: Cyclization reaction to form the tetrahydroquinoline core.
Conditions: Acidic or basic conditions, often using catalysts like Lewis acids.
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Coupling Reaction
Starting Materials: 4-chlorophenoxyacetic acid and the tetrahydroquinoline derivative.
Reaction: Coupling reaction using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Conditions: Typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous Flow Synthesis: To improve reaction efficiency and scalability.
Automated Reaction Monitoring: Using in-line analytical techniques to ensure consistent product quality.
Purification: Techniques such as crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound, potentially altering the functional groups on the tetrahydroquinoline or chlorophenoxy moieties.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents like ether or THF (tetrahydrofuran).
Products: Reduced forms of the compound, possibly affecting the carbonyl group in the tetrahydroquinoline ring.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents like DMF or DMSO (dimethyl sulfoxide).
Products: Substituted derivatives where the chlorophenoxy group or other reactive sites are modified.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in various organic reactions.
Material Science: Its unique structure may be explored for the development of new materials with specific electronic or photonic properties.
Biology and Medicine
Pharmacology: Potential applications as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit activity against certain biological targets, such as enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Industry
Agriculture: Possible use as a plant growth regulator or pesticide, given its structural features that may interact with plant hormones or pests.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide exerts its effects would depend on its specific application:
- **Pathways Involved
Molecular Targets: It may interact with specific enzymes, receptors, or other proteins, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-14-2-4-16(5-3-14)25-11-17(23)21-15-9-12-1-6-18(24)22-8-7-13(10-15)19(12)22/h2-5,9-10H,1,6-8,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKOYFRGSKDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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